molecular formula C16H28O2Si B11846970 2-[2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]ethan-1-ol CAS No. 497157-41-2

2-[2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]ethan-1-ol

Cat. No.: B11846970
CAS No.: 497157-41-2
M. Wt: 280.48 g/mol
InChI Key: VUHXBLIQNZPFFW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]ethan-1-ol typically involves the reaction of tert-butyldimethylsilyl chloride with 2-(2-hydroxyethyl)phenol in the presence of a base such as imidazole or triethylamine . The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by distillation or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]ethan-1-ol is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of biochemical pathways and enzyme mechanisms.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]ethan-1-ol involves its role as a protecting group for hydroxyl functionalities. The tert-butyldimethylsilyl group protects the hydroxyl group from unwanted reactions during synthetic processes. The silyl group can be selectively removed under mild conditions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butyldimethylsiloxy)ethanol
  • tert-Butyldimethylsilyloxyacetaldehyde
  • tert-Butyldimethylsilyl ethers

Uniqueness

2-[2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]ethan-1-ol is unique due to its specific structure, which provides both steric protection and the ability to undergo selective deprotection. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

CAS No.

497157-41-2

Molecular Formula

C16H28O2Si

Molecular Weight

280.48 g/mol

IUPAC Name

2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]phenyl]ethanol

InChI

InChI=1S/C16H28O2Si/c1-16(2,3)19(4,5)18-13-11-15-9-7-6-8-14(15)10-12-17/h6-9,17H,10-13H2,1-5H3

InChI Key

VUHXBLIQNZPFFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=CC=CC=C1CCO

Origin of Product

United States

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